![molecular formula C17H19N3O7 B12899896 diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate CAS No. 40498-21-3](/img/structure/B12899896.png)
diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitro group on the indole ring, which can significantly influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formamidation: The nitrated indole is reacted with formamide to introduce the formamido group.
Malonate Addition: Finally, the formamido-indole compound is reacted with diethyl malonate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and alcohols.
Hydrolysis Conditions: Aqueous acid or base solutions.
Major Products
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives.
Hydrolysis: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties due to the presence of the nitro-indole moiety.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
5-Nitroindole: Lacks the formamido and malonate groups but shares the nitro-indole structure.
Diethyl malonate: Contains the malonate ester but lacks the indole and nitro groups
Uniqueness
Diethyl 2-formamido-2-((5-nitro-1H-indol-3-yl)methyl)malonate is unique due to its combination of the nitro-indole core with the formamido and malonate groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Propriétés
Numéro CAS |
40498-21-3 |
|---|---|
Formule moléculaire |
C17H19N3O7 |
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C17H19N3O7/c1-3-26-15(22)17(19-10-21,16(23)27-4-2)8-11-9-18-14-6-5-12(20(24)25)7-13(11)14/h5-7,9-10,18H,3-4,8H2,1-2H3,(H,19,21) |
Clé InChI |
VPLNODOILGBDRV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])(C(=O)OCC)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


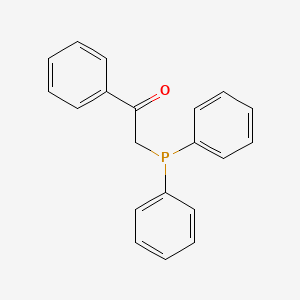
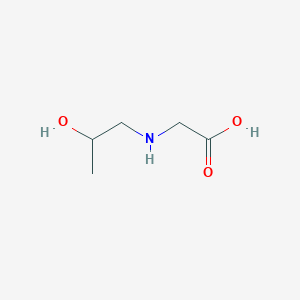
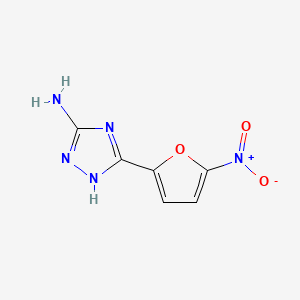
![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)
![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)
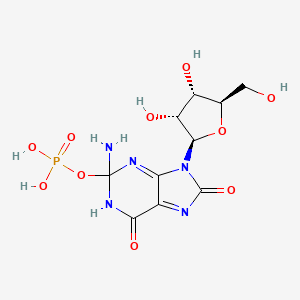
![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
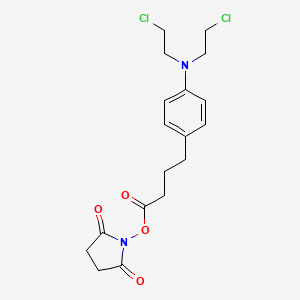
![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)
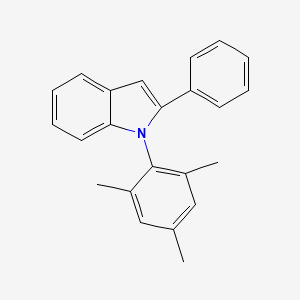
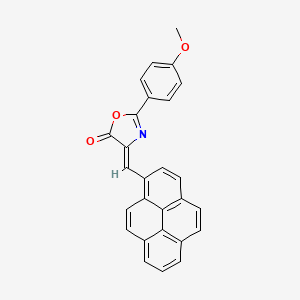
![Benzo[d]oxazol-2-yl(phenyl)methyl dimethylcarbamate](/img/structure/B12899892.png)
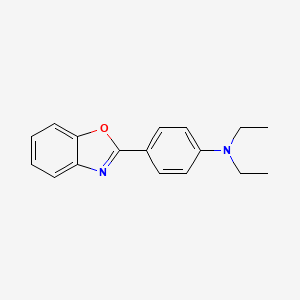
![8(5H)-Quinolinone, 7-chloro-5-[[4-(diethylamino)-2-methylphenyl]imino]-, (5Z)-](/img/structure/B12899899.png)
